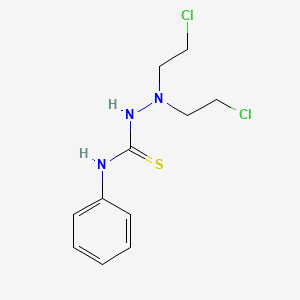
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes a semicarbazide group, two chloroethyl groups, a phenyl group, and a thio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- typically involves the reaction of semicarbazide with 2-chloroethyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the nucleophile used.
科学的研究の応用
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenyl and thio groups contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Semicarbazide: A simpler analog without the chloroethyl and phenyl groups.
1,1-Bis(2-chloroethyl)urea: Similar structure but lacks the thio group.
4-Phenylsemicarbazide: Contains the phenyl group but lacks the chloroethyl and thio groups.
Uniqueness
Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and thio groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
4300-92-9 |
|---|---|
分子式 |
C11H15Cl2N3S |
分子量 |
292.2 g/mol |
IUPAC名 |
1-[bis(2-chloroethyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C11H15Cl2N3S/c12-6-8-16(9-7-13)15-11(17)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17) |
InChIキー |
RHSDTSRDLAIHTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



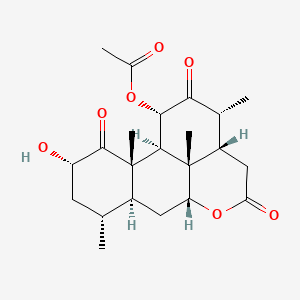
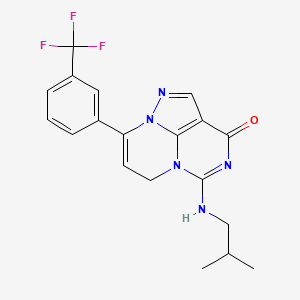
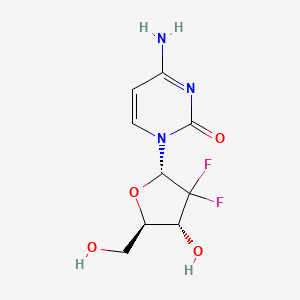
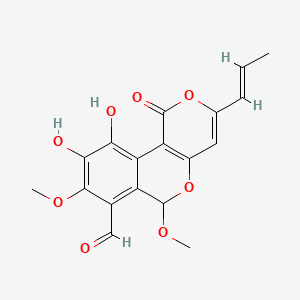

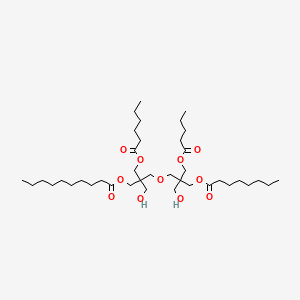

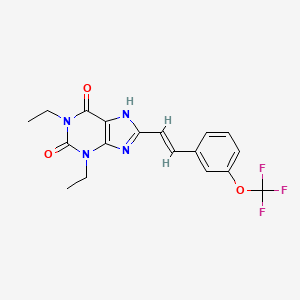
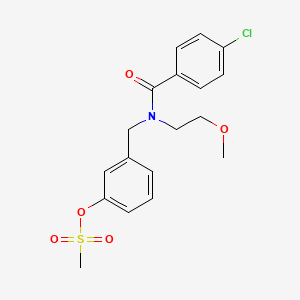
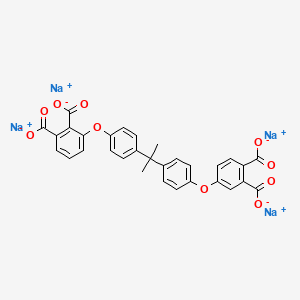

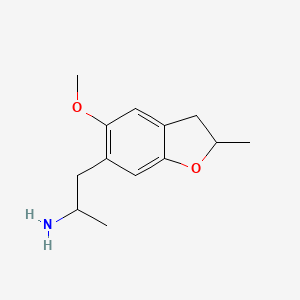
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
